molecular formula C24H30N4O2 B3799860 6-oxo-1-(2-pyridin-2-ylethyl)-N-[(3-pyrrolidin-1-ylphenyl)methyl]piperidine-3-carboxamide

6-oxo-1-(2-pyridin-2-ylethyl)-N-[(3-pyrrolidin-1-ylphenyl)methyl]piperidine-3-carboxamide

Cat. No.: B3799860
M. Wt: 406.5 g/mol
InChI Key: HFAZSUVAHLETHM-UHFFFAOYSA-N
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Description

6-oxo-1-(2-pyridin-2-ylethyl)-N-[(3-pyrrolidin-1-ylphenyl)methyl]piperidine-3-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a pyridine moiety, and a pyrrolidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-1-(2-pyridin-2-ylethyl)-N-[(3-pyrrolidin-1-ylphenyl)methyl]piperidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the pyridine and pyrrolidine groups through various coupling reactions. Common reagents used in these reactions include organolithium compounds, Grignard reagents, and palladium-catalyzed cross-coupling reactions. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Additionally, process optimization and quality control measures are implemented to meet regulatory standards and ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

6-oxo-1-(2-pyridin-2-ylethyl)-N-[(3-pyrrolidin-1-ylphenyl)methyl]piperidine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms with different functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents into the molecule, altering its chemical properties and reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations and maximize yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives with unique properties.

Scientific Research Applications

6-oxo-1-(2-pyridin-2-ylethyl)-N-[(3-pyrrolidin-1-ylphenyl)methyl]piperidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding, which may have implications for drug discovery and development.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 6-oxo-1-(2-pyridin-2-ylethyl)-N-[(3-pyrrolidin-1-ylphenyl)methyl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    6-oxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1,6-dihydropyridine-3-carboxylic acid: This compound shares structural similarities with 6-oxo-1-(2-pyridin-2-ylethyl)-N-[(3-pyrrolidin-1-ylphenyl)methyl]piperidine-3-carboxamide but differs in the presence of a dihydropyridine ring.

    1-(2-pyridin-2-ylethyl)piperidine-3-carboxamide: This compound lacks the pyrrolidine group, resulting in different chemical properties and reactivity.

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical reactivity and potential biological activities. The presence of the piperidine, pyridine, and pyrrolidine groups allows for diverse chemical modifications and interactions with various molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

6-oxo-1-(2-pyridin-2-ylethyl)-N-[(3-pyrrolidin-1-ylphenyl)methyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O2/c29-23-10-9-20(18-28(23)15-11-21-7-1-2-12-25-21)24(30)26-17-19-6-5-8-22(16-19)27-13-3-4-14-27/h1-2,5-8,12,16,20H,3-4,9-11,13-15,17-18H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFAZSUVAHLETHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC(=C2)CNC(=O)C3CCC(=O)N(C3)CCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-oxo-1-(2-pyridin-2-ylethyl)-N-[(3-pyrrolidin-1-ylphenyl)methyl]piperidine-3-carboxamide
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